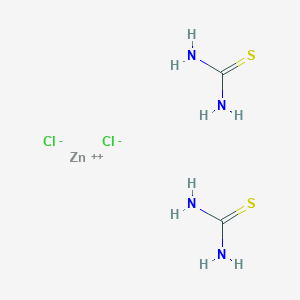

Dichlorobis(thiourea-S)zinc

Description

Properties

CAS No. |

14239-75-9 |

|---|---|

Molecular Formula |

C2H8Cl2N4S2Zn |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

zinc;thiourea;dichloride |

InChI |

InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |

InChI Key |

IYGCWJSYWVMBAQ-UHFFFAOYSA-L |

SMILES |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

Canonical SMILES |

C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |

Other CAS No. |

14239-75-9 |

Synonyms |

dichlorobis(thiourea-S)zinc |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Crystal Growth Techniques for Dichlorobis Thiourea S Zinc

Solution-Based Synthesis Approaches

Solution-based synthesis is the most common route for preparing Dichlorobis(thiourea-S)zinc. This approach involves the reaction of a zinc(II) salt with thiourea (B124793) in a suitable solvent, followed by crystallization.

The direct reaction between zinc chloride (ZnCl₂) and thiourea in an aqueous solution is a straightforward method for synthesizing this compound. In a typical procedure, stoichiometric amounts of zinc chloride and thiourea are dissolved in deionized or doubly distilled water. researchgate.net The resulting saturated solution is then stirred to ensure homogeneity. The complex forms in the solution, from which it can be crystallized. This method is advantageous due to the low cost and low toxicity of the solvent (water) and the ready availability of the starting materials.

The slow evaporation technique is a widely employed and effective method for growing high-quality single crystals of this compound, often referred to as Bis thiourea zinc chloride (BTZC). sathyabama.ac.inijsr.in The process begins with the preparation of a supersaturated solution of the synthesized compound in a suitable solvent, such as water, at a constant temperature. researchgate.netirjet.net This solution is filtered to remove any impurities and then placed in a container that is loosely covered, often with a perforated sheet, to allow the solvent to evaporate slowly and controllably. researchgate.net

As the solvent evaporates, the concentration of the solute increases, eventually reaching a point of supersaturation that initiates nucleation and subsequent crystal growth. sathyabama.ac.in The process is typically carried out at room temperature in a vibration-free environment to promote the formation of well-defined, defect-free crystals. researchgate.netirjet.netijcaonline.org Crystals can be harvested over a period of several days to weeks. sathyabama.ac.inijcaonline.org The quality, size, and morphology of the resulting crystals are dependent on several factors, including the rate of evaporation, solvent purity, and ambient temperature stability. sathyabama.ac.in Single crystal X-ray diffraction studies have confirmed that crystals of BTZC grown by this method belong to the orthorhombic crystal system. sathyabama.ac.in

Table 1: Crystal Growth Parameters for this compound via Slow Evaporation

| Parameter | Value/Condition | Source |

|---|---|---|

| Method | Slow Evaporation Solution Growth | sathyabama.ac.inijsr.in |

| Solvent | Aqueous Solution | ijcaonline.org |

| Temperature | Room Temperature | researchgate.netirjet.net |

| Crystal System | Orthorhombic | sathyabama.ac.in |

Synthesis of Analogous Substituted Thiourea Zinc(II) Complexes

The synthetic principles applied to this compound can be extended to a variety of substituted thiourea ligands, resulting in analogous zinc(II) complexes with modified properties. The substitution on the thiourea ligand can influence the steric and electronic environment of the zinc center, leading to different crystal structures and chemical behaviors.

This analogue is synthesized by reacting zinc(II) tetra(1,3-dimethylthiourea) dichloride with sodium salts of various dicarboxylic acids in an aqueous solution. researchgate.net The formation of Dichlorobis(1,3-dimethylthiourea-κS)zinc(II) occurs as colorless crystals upon the slow evaporation of the solvent over approximately two weeks. researchgate.net Interestingly, in these preparations, the dicarboxylate was not incorporated into the final crystal structure. researchgate.net X-ray diffraction analysis revealed that the complex crystallizes in the monoclinic system with the C2/c space group. The geometry around the zinc center is a distorted tetrahedron, with the 1,3-dimethylthiourea ligand coordinating through its sulfur atom. researchgate.net

The synthesis of this complex involves the reaction of a sterically hindered dialkyl-imidazolethione ligand, 1-methyl-3-(prop-2-enyl)imidazole-2(3H)-thione, with a zinc(II) halide. kennesaw.edu Single crystals suitable for X-ray analysis have been obtained by the slow evaporation of a solution of the complex in dichloromethane (B109758) (CH₂Cl₂). kennesaw.edu The resulting structure shows a discrete molecule with a tetrahedral geometry around the zinc ion, which is coordinated to two chloride ions and two sulfur atoms from the thione ligands. kennesaw.edukennesaw.edu

The synthesis of this complex is achieved by reacting N,N'-dicyclohexylthiourea with zinc chloride in ethanol. semanticscholar.org A hot ethanolic solution of the ligand is added to a heated ethanolic solution of zinc chloride. semanticscholar.org The mixture is then refluxed for one hour. After filtering the hot solution to remove any unreacted materials, it is left in an open beaker at room temperature. semanticscholar.org Colorless crystals of the product form as the solution cools and the solvent evaporates. The structure features a distorted tetrahedral coordination around the Zn(II) ion, with the N,N'-dicyclohexylthiourea ligands bonded through their sulfur atoms. semanticscholar.org

Table 2: Summary of Synthetic Methods for Analogous Zinc(II) Complexes

| Compound Name | Ligands | Solvent | Method | Source |

|---|---|---|---|---|

| Dichlorobis(1,3-dimethylthiourea-κS)zinc(II) | Zinc(II) tetra(1,3-dimethylthiourea) dichloride, Sodium dicarboxylates | Water | Slow Evaporation | researchgate.net |

| Dichlorobis(1-methyl-3-(prop-2-enyl)imidazole-2(3H)-thione-S)zinc(II) | 1-methyl-3-(prop-2-enyl)imidazole-2(3H)-thione, Zinc halide | Dichloromethane | Slow Evaporation | kennesaw.edu |

Dichlorobis(diisopropylthiourea)zinc(II)

The synthesis of dichlorobis(diisopropylthiourea)zinc(II) has been successfully achieved, yielding complexes that serve as effective single-molecule precursors for the preparation of zinc sulfide (B99878) (ZnS) nanoparticles. semanticscholar.orgmanchester.ac.uk These zinc(II) complexes of N,N'-diisopropylthiourea are noted for being air-stable, inexpensive, and straightforward to prepare. manchester.ac.uk

In a typical synthesis, a methanolic solution of the 1,3-diisopropylthiourea (B146723) ligand is treated with a zinc chloride (ZnCl₂) salt, also dissolved in methanol. mdpi.com The reaction mixture results in the formation of colorless crystals of the desired compound, [ZnCl₂(C₇H₁₆N₂S)₂]. mdpi.com An alternative approach involves the reaction of thiourea and diisopropylamine (B44863) with water as the solvent and PEG-400 as a catalyst, heated under reflux. patsnap.com

The single-crystal X-ray structure of the related N,N'-dicyclohexylthiourea zinc(II) complex reveals a discrete monomeric molecule. semanticscholar.org The coordination around the Zinc(II) ion is a distorted tetrahedral geometry. semanticscholar.org Two N,N'-dicyclohexylthiourea ligands are bonded to the zinc atom through their sulfur atoms, with two chloride ligands positioned opposite to the organic ligands. semanticscholar.org The bond angles deviate from the ideal tetrahedral angle of 109.47°, which is attributed to the steric interactions between the bulky cyclohexyl groups. semanticscholar.org For instance, the S-Zn-S and Cl-Zn-Cl bond angles are slightly larger, at 115.53° and 117.51°, respectively. semanticscholar.org These structural details are crucial as the complexes are designed to pyrolyse cleanly, leaving behind high-quality, crystalline ZnS nanoparticles. manchester.ac.uk

Table 1: Selected Bond Angles for [ZnCl₂((CS(NHC₆H₁₁)₂)₂]

| Bond | Angle (°) |

|---|---|

| S(1)–Zn(1)–S(1)1 | 115.53 |

| Cl(1)1–Zn(1)–Cl(1) | 117.51 |

| S(1)–Zn(1)–Cl(1) | 111.08 |

| S(1)1–Zn(1)–Cl(1)1 | 111.08 |

| Cl(1)–Zn(1)–S(1)1 | 101.17 |

| S(1)–Zn(1)–Cl(1)1 | 101.17 |

Data sourced from Moloto, N., et al. (2009). semanticscholar.org

Formation within Zinc(II) Dicarboxylate Polymer Systems

The compound this compound(II) and its derivatives can also be formed and structurally influenced within the framework of zinc(II) dicarboxylate coordination polymers. The structure of these complexes often features extensive hydrogen bonding networks, which play a critical role in the supramolecular assembly.

In the crystal structure of dichlorobis(1,3-dimethylthiourea-κS)zinc(II), the arrangement of the NH groups of the thiourea ligands facilitates the formation of both intramolecular and intermolecular hydrogen bonds, with chloride anions acting as the acceptors. researchgate.net This is a recurring motif observed in a number of zinc(II) bis(thiourea) dicarboxylate polymers. researchgate.net The intramolecular hydrogen bonds are characterized by an S(6) graph-set notation. researchgate.net These interactions link the individual complex molecules into infinite hydrogen-bonded networks. researchgate.net

The single-crystal X-ray structure of dichlorobis(thiourea-S)-zinc(II) has been redetermined with high accuracy, confirming a tetrahedral coordination of the zinc cation. researchgate.nettandfonline.com The structure analysis highlights an extended hydrogen bond network. researchgate.nettandfonline.com Half of the complex molecule resides in the asymmetric unit, with the zinc and the two chlorine atoms located on a mirror plane. researchgate.nettandfonline.com This arrangement leads to a chloride ligand being situated in the middle of a "sandwich" formed by bilayers of the complex molecules. researchgate.nettandfonline.com

The study of these systems provides insight into how thiourea substitution can be utilized as a strategic tool in the supramolecular synthesis of zinc dicarboxylate polymers and dimers. researchgate.net The properties and structures of these coordination polymers are influenced by the nature of the organic ligands. mdpi.com

Table 2: Crystallographic Data for Dichlorobis(1,3-dimethylthiourea-κS)zinc(II)

| Parameter | Value |

|---|---|

| Empirical Formula | [ZnCl₂(C₃H₈N₂S)₂] |

| Formula Weight | 344.64 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.4834 (2) |

| b (Å) | 8.8893 (1) |

| c (Å) | 10.3703 (2) |

| β (°) | 113.300 (19) |

| V (ų) | 1395.05 (4) |

| Z | 4 |

Data sourced from Burrows, A. D., et al. (2004). researchgate.net

Iii. Advanced Structural Characterization of Dichlorobis Thiourea S Zinc Through X Ray Diffraction

Single-Crystal X-ray Diffraction Redetermination and Refinement

Recent investigations into the structural behavior of metal-thiourea complexes have led to the redetermination of the single-crystal X-ray structure of Dichlorobis(thiourea-S)zinc. tandfonline.com This modern analysis was conducted to a high degree of accuracy, yielding a residual factor (R-value) of 0.0315, which indicates an excellent agreement between the experimental diffraction data and the refined structural model. tandfonline.com

| Empirical Formula | C₂H₈Cl₂N₄S₂Zn |

| Formula Weight | 288.54 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma tandfonline.com |

| Final R-value | R = 0.0315 tandfonline.com |

The redetermination unequivocally confirmed that this compound crystallizes in the orthorhombic space group Pnma. tandfonline.com A key feature of the Pnma space group is the presence of an inversion center, which makes the crystal structure centrosymmetric. This means that for every atom at a coordinate (x, y, z), there is an identical atom at (-x, -y, -z) relative to the center of inversion.

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. For this complex, the asymmetric unit consists of half of the [ZnCl₂(SC(NH₂)₂)₂] molecule. tandfonline.com The zinc atom and the two chlorine atoms lie on a mirror plane, which is a principal symmetry element of this structure. tandfonline.com The complete molecule is generated by the reflection of the thiourea (B124793) ligand across this plane.

Zinc Coordination Environment Analysis

Structural analysis reveals a tetrahedral coordination for the zinc(II) cation. tandfonline.com The central zinc atom is bonded to two chlorine atoms and two sulfur atoms from the thiourea ligands, resulting in a ZnCl₂S₂ coordination core. This four-coordinate arrangement is a common and stable geometry for zinc(II) complexes.

In a perfect tetrahedral geometry, all bond angles are 109.5°. However, in heteroleptic complexes like this compound, where the central atom is bonded to different types of ligands (Cl and S-donor thiourea), significant deviations from this ideal angle are expected. nih.gov These distortions arise from the differing steric bulk and electronic repulsion forces between the larger, more diffuse sulfur atoms of the thiourea ligands and the smaller chlorine atoms.

Bond Parameters and Structural Insights

The precise measurement of bond lengths and angles provides quantitative data on the nature of the coordination bonds. The data from the analogous compound Dichlorobis(N,N'-dicyclohexylthiourea)zinc(II) offers representative values for this class of complexes. sajs.co.za The average zinc-chlorine (Zn-Cl) bond distance is reported as 2.261 Å, while the average zinc-sulfur (Zn-S) bond distance is slightly longer at 2.318 Å. sajs.co.za The difference in these bond lengths reflects the different covalent radii of chlorine and sulfur and the nature of their bonding interaction with the zinc cation.

| Bond Lengths (Å) | |

|---|---|

| Zn-S | 2.318 sajs.co.za |

| Zn-Cl | 2.261 sajs.co.za |

| Bond Angles (°) | |

| Cl-Zn-S | 101.17 - 111.08 sajs.co.za |

| S-Zn-S | 115.53 sajs.co.za |

| Cl-Zn-Cl | 117.51 sajs.co.za |

Analysis of Zinc-Ligand (Zn-S, Zn-Cl) Bond Lengths

The precise measurement of bond lengths between the central zinc atom and its coordinating ligands is crucial for defining the geometry and stability of the complex. In this compound, the zinc atom is bonded to two sulfur atoms from the thiourea ligands and two chlorine atoms.

Studies on analogous structures, such as dichlorobis(N,N'-dicyclohexylthiourea)zinc(II), show average Zn-S bond distances of approximately 2.318 Å and average Zn-Cl bond distances of about 2.261 Å. semanticscholar.org Another study comparing a related compound to bis(thiourea)dichlorozinc(II) reported a Zn-S distance of 2.35(1) Å and a Zn-Cl distance of 2.35(1) Å. kennesaw.edu These values are typical for tetrahedral zinc(II) complexes with sulfur and chloride ligands and indicate a significant covalent character in the bonds. The slight variations in bond lengths can be attributed to steric interactions from substituents on the thiourea ligands and the influence of intermolecular forces within the crystal lattice. semanticscholar.org

| Bond | Typical Bond Length (Å) | Reference Compound |

|---|---|---|

| Zn-S | 2.318 | [ZnCl2((CS(NHC6H11)2)2] semanticscholar.org |

| Zn-S | 2.35(1) | bis(thiourea)dichlorozinc(II) kennesaw.edu |

| Zn-Cl | 2.261 | [ZnCl2((CS(NHC6H11)2)2] semanticscholar.org |

| Zn-Cl | 2.35(1) | bis(thiourea)dichlorozinc(II) kennesaw.edu |

Thiourea Ligand Internal Bond Lengths (S-C, C-N) and Planarity

Upon coordination to the zinc center, the internal geometry of the thiourea ligand undergoes subtle but significant changes. The S-C and C-N bond lengths within the coordinated thiourea molecule provide evidence of electron delocalization.

In related zinc-thiourea complexes, the S-C bond distance is typically around 1.719 Å. semanticscholar.org This length is intermediate between a typical C-S single bond (approx. 1.82 Å) and a C=S double bond (approx. 1.60 Å). Similarly, the C-N bond distances, which can range from 1.333 Å to 1.475 Å, are intermediate between C-N single (approx. 1.47 Å) and C=N double bond (approx. 1.28 Å) characters. semanticscholar.org This delocalization suggests a resonance structure within the N-C-S moiety. The thiourea ligand is generally planar, which facilitates this π-electron delocalization across the S-C-N fragment.

| Bond | Typical Bond Length (Å) | Bond Character |

|---|---|---|

| S-C | ~1.719 semanticscholar.org | Intermediate single/double |

| C-N | 1.333 - 1.475 semanticscholar.org | Intermediate single/double |

Correlation of Bond Lengths with Coordination Mode

The observed changes in the thiourea ligand's internal bond lengths are a direct consequence of its S-coordination to the zinc atom. When the sulfur atom forms a bond with the metal, electron density is drawn from the C=S bond towards the zinc ion. mdpi.com This weakens and elongates the C=S bond, shifting its character towards that of a single bond. mdpi.com

Concurrently, to compensate for this shift, the electron density within the ligand redistributes, leading to an increase in the double-bond character of the C-N bonds. nih.gov This is evidenced by a shortening of the C-N bonds and is consistent with spectroscopic observations, such as shifts in N-H and N-C-N bending modes in infrared spectra. nih.gov Furthermore, the strength and length of the Zn-Cl bonds can be influenced by their participation in hydrogen bonding; involvement in strong intermolecular hydrogen bonds can lead to a weakening and elongation of the Zn-Cl bond. nih.gov

Intermolecular Interactions and Supramolecular Architecture

Beyond the covalent bonds that define the individual complex molecule, a rich network of non-covalent interactions, primarily hydrogen bonds, governs the packing of molecules in the crystal lattice. These interactions are responsible for the formation of a stable, three-dimensional supramolecular architecture. tandfonline.comnih.gov

Hydrogen Bonding Network Analysis (N-H…Cl)

The primary hydrogen bond donors in the structure are the amine (N-H) groups of the thiourea ligands, while the chloride ligands act as the principal acceptors. nih.govresearchgate.net This results in the formation of an extensive and robust hydrogen-bonding network. tandfonline.comresearchgate.net

In some related zinc-thiourea complexes, intramolecular hydrogen bonds of the N-H···Cl type are observed. nih.govresearchgate.net These interactions occur between an N-H group of a thiourea ligand and a chloride ligand within the same molecule. Such bonds contribute to the stability of the molecular conformation, often creating a six-membered ring system described with the graph-set notation S(6). researchgate.net

Graph-Set Notation for Hydrogen Bond Patterns

The intricate network of hydrogen bonds that defines the supramolecular assembly of this compound and related complexes can be systematically analyzed using graph-set notation. This method provides a concise and unambiguous description of the hydrogen-bonding motifs. In the closely related compound, dichlorobis(1,3-dimethylthiourea-κS)zinc(II), the N-H groups of the thiourea ligands are pivotal in forming both intramolecular and intermolecular hydrogen bonds, with the chloride anions serving as the acceptors in both instances. researchgate.net

The intramolecular hydrogen bonds in this analogue are characterized by the graph-set notation S(6) . researchgate.net This indicates a ring motif involving a single donor and a single acceptor, with the ring being composed of six atoms. The intermolecular hydrogen bonds, which link adjacent molecules into infinite chains, occur in pairs and result in the formation of hydrogen-bonded rings described by the graph-set notation R²₂(12) . researchgate.net This notation signifies a ring pattern with two donors and two acceptors, encompassing a total of twelve atoms. The hydrogen-bonding patterns in this compound are expected to be analogous, with the amino groups of the thiourea ligands participating in a similar network of intra- and intermolecular interactions with the chloride ligands.

Chloride Anion Environment and Role in Structure

The chloride anions in this compound are not merely spectator ligands but play a crucial role in the structural organization of the complex. They are integral to the coordination sphere of the zinc cation and are fundamental to the extended hydrogen bond network that stabilizes the crystal lattice. tandfonline.com The structure analysis reveals that the chloride ligands act as the primary acceptors for the hydrogen bonds originating from the N-H groups of the thiourea ligands. mdpi.com

This extensive network of N-H···Cl hydrogen bonds is a defining feature of the crystal structure, creating a robust three-dimensional arrangement. nih.govnih.gov In the crystal packing, a chloride ligand is strategically positioned in the center of a "sandwich" formed by bilayers of the complex molecules, further underscoring its importance in the cohesion of the solid-state structure. tandfonline.com

π-π Stacking Interactions

In the context of this compound, classical π-π stacking interactions are not anticipated. This is because the thiourea ligand, while containing π-electrons in its C=S and C-N bonds, is not an aromatic system. Aromaticity is a prerequisite for the significant orbital overlap that characterizes conventional π-π stacking.

While the term "π-π stacking" is sometimes used more broadly to describe various non-covalent interactions between π-systems, there is no evidence in the available crystallographic data for this compound to suggest the presence of such interactions contributing significantly to the crystal packing. The supramolecular structure is predominantly governed by the strong and directional hydrogen-bonding network.

Crystal Packing Analysis

The crystal packing of this compound is a well-ordered, three-dimensional architecture resulting from the interplay of the coordination geometry of the complex and the extensive network of intermolecular hydrogen bonds. The individual molecules of the complex are arranged in bilayers, which then stack to form a sandwich-like supramolecular assembly. tandfonline.com

Comparative Structural Analysis with Related Complexes

Comparison with Cadmium Analogues

The cadmium analogue, dichlorobis(thiourea-S)cadmium(II) ([CdCl₂(SC(NH₂)₂)₂]), offers a direct comparison for understanding the effect of the larger ionic radius of Cd²⁺ versus Zn²⁺ on the coordination environment. While both complexes feature a tetrahedral coordination geometry around the central metal ion, they are not isostructural. tandfonline.com

In the cadmium complex, the tetrahedral coordination is described as being quite regular. scispace.com The larger size of the cadmium ion generally leads to longer metal-ligand bond distances. A detailed comparison of the key bond lengths is presented in the table below.

| Bond | This compound(II) | Dichlorobis(thiourea-S)cadmium(II) |

| M-S Bond Length (Å) | Data not explicitly found | 2.509 |

| M-Cl Bond Length (Å) | Data not explicitly found | 2.518, 2.545 |

| Coordination Geometry | Tetrahedral | Tetrahedral |

Interactive Data Table: A detailed comparison of bond lengths and angles would require specific crystallographic information files (CIFs) which are not directly provided in the search results.

The discrete molecules in the cadmium analogue are also held together by a network of hydrogen bonds involving the NH₂ groups, similar to the zinc complex. scispace.com However, the differences in their crystal packing, as evidenced by their non-isostructural nature, can be attributed to the subtle interplay between the size of the metal cation and the requirements of the hydrogen-bonding network.

Structural Comparison with Other Metal(II)-Thiourea Complexes

The dichlorobis(thiourea) framework is also adopted by other transition metals, allowing for a broader structural comparison. Complexes with nickel(II), cobalt(II), and manganese(II) have been structurally characterized and provide further context for the zinc complex.

In dichlorobis(thiourea-κS)nickel(II) , the Ni(II) ion is in a distorted tetrahedral geometry, coordinated to two thiourea ligands and two chloride anions. nih.govnih.gov The crystal structure is stabilized by both intra- and intermolecular N-H···Cl hydrogen bonds, which create two-dimensional networks. These networks are further linked by N-H···Cl and N-H···S hydrogen bonds to form a three-dimensional structure. nih.govnih.gov

The cobalt(II) analogue, dichlorobis(N,N'-diethylthiourea)cobalt(II), also exhibits a tetrahedral coordination around the cobalt atom. Its structure consists of polymeric chains of molecules connected by hydrogen bonds between the N-H groups and the chlorine atoms. rsc.org

For manganese(II) , a related complex, trans-dichloridotetrakis(thiourea-S!)manganese(II), shows an octahedral coordination geometry due to the presence of four thiourea ligands. This highlights how the stoichiometry of the complex can influence the coordination environment of the metal ion.

The table below summarizes the key structural features of these related complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| This compound(II) | Zn(II) | Tetrahedral | Extensive N-H···Cl hydrogen bonding, bilayered sandwich-like packing. tandfonline.com |

| Dichlorobis(thiourea-S)cadmium(II) | Cd(II) | Tetrahedral | Regular tetrahedral geometry, non-isostructural with the zinc analogue. scispace.com |

| Dichlorobis(thiourea-κS)nickel(II) | Ni(II) | Distorted Tetrahedral | 2D networks formed by N-H···Cl bonds, linked into a 3D structure by N-H···S bonds. nih.govnih.gov |

| Dichlorobis(N,N'-diethylthiourea)cobalt(II) | Co(II) | Tetrahedral | Polymeric chains linked by N-H···Cl hydrogen bonds. rsc.org |

Interactive Data Table: This table provides a comparative overview of the structural characteristics of various metal(II)-thiourea complexes.

Impact of Thiourea Substituents on Coordination Geometry

In the parent compound, this compound, the zinc atom is tetrahedrally coordinated by two sulfur atoms from the thiourea ligands and two chloride ions. tandfonline.com The introduction of substituents on the thiourea nitrogen atoms, such as alkyl or aryl groups, can lead to notable distortions in this geometry.

One of the primary effects of substitution is steric hindrance. Bulky substituents can cause repulsion between the ligands, leading to changes in the bond angles around the central zinc atom. For instance, in dichlorobis(1,3-dimethylthiourea-κS)zinc(II), the geometry around the zinc center is described as a distorted tetrahedron, with bond angles varying from 104.35° to 113.300°. researchgate.net This distortion is a direct consequence of the steric demands of the methyl groups on the thiourea ligands.

Similarly, the use of even bulkier N,N'-dicyclohexylthiourea ligands results in a distorted tetrahedral coordination polyhedron around the Zn(II) ion. semanticscholar.org The increased steric bulk of the cyclohexyl groups compared to the protons in the unsubstituted thiourea forces a greater deviation from the ideal tetrahedral angles.

The electronic effects of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density on the sulfur atom, thereby influencing the strength of the Zn-S bond. A change in the Zn-S bond length will, in turn, affect the other bond lengths and angles within the coordination sphere to minimize repulsion and achieve a stable conformation.

The nature of the substituents can also influence the formation of intra- and intermolecular hydrogen bonds. In dichlorobis(1,3-dimethylthiourea-κS)zinc(II), the arrangement of the NH groups of the ligands facilitates the formation of both intramolecular and intermolecular hydrogen bonds with the chloride anions. researchgate.net These hydrogen bonding networks can further constrain the coordination geometry and influence the crystal packing of the complex.

It has been observed that increasing the number of methyl substituents on the thiourea ligand increases the likelihood of forming dimeric structures as opposed to coordination polymers. researchgate.net This indicates that the substituents not only affect the immediate coordination sphere of the zinc atom but also play a significant role in directing the supramolecular assembly of the complexes.

The following table provides a comparison of key bond parameters in this compound and a complex with a substituted thiourea ligand, illustrating the impact of substituents on the coordination geometry.

| Compound Name | Zn-S Bond Length (Å) | Zn-Cl Bond Length (Å) | S-Zn-S Bond Angle (°) | Cl-Zn-Cl Bond Angle (°) | Coordination Geometry |

| This compound | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Tetrahedral tandfonline.com |

| Dichlorobis(N,N'-dicyclohexylthiourea)zinc(II) | 2.318 (average) semanticscholar.org | 2.261 (average) semanticscholar.org | Not specified in provided abstracts | Not specified in provided abstracts | Distorted Tetrahedral semanticscholar.org |

| Dichlorobis(1,3-dimethylthiourea-κS)zinc(II) | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Distorted Tetrahedral researchgate.net |

Interactive Data Table

| Compound Name | Zn-S Bond Length (Å) | Zn-Cl Bond Length (Å) | S-Zn-S Bond Angle (°) | Cl-Zn-Cl Bond Angle (°) | Coordination Geometry |

| This compound | Tetrahedral | ||||

| Dichlorobis(N,N'-dicyclohexylthiourea)zinc(II) | 2.318 | 2.261 | Distorted Tetrahedral | ||

| Dichlorobis(1,3-dimethylthiourea-κS)zinc(II) | Distorted Tetrahedral |

Iv. Vibrational and Resonance Spectroscopic Investigations of Dichlorobis Thiourea S Zinc

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of Dichlorobis(thiourea-S)zinc, it confirms the coordination of thiourea (B124793) to the zinc center through the sulfur atom and reveals changes in the electronic structure of the ligand.

Analysis of C=S Stretching Vibrations and S-Coordination Confirmation

The coordination of the thiourea ligand to the zinc metal center is unequivocally confirmed by analyzing the shifts in the C=S stretching vibration band in the FT-IR spectrum. In the free thiourea ligand, the C=S bond has significant double-bond character. Upon coordination to a metal ion through the sulfur atom, electron density is drawn from the sulfur, which weakens the C=S double bond. This weakening results in a decrease in the C=S stretching frequency, causing a shift to a lower wavenumber (a red shift) in the FT-IR spectrum of the complex compared to the free ligand.

This shift is a hallmark of S-coordination in thiourea-metal complexes. For instance, theoretical calculations for related zinc-thiourea complexes predict a decrease in the C=S bond order upon coordination. researchgate.net Experimental studies on various metal-thiourea complexes consistently show a shift of the C=S stretching band to lower frequencies, confirming the involvement of the sulfur atom in the coordination bond. researchgate.netresearchgate.net The C=S stretching vibration in free thiourea is often coupled with other modes and can be found in a broad region, but a distinct band around 730-740 cm⁻¹ is typically assigned to this vibration. In this compound, this band shifts to a lower wavenumber, providing clear evidence of the Zn-S bond formation. vsu.ru

Table 1: Representative FT-IR Vibrational Frequencies for C=S Stretching

| Compound | ν(C=S) Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| Free Thiourea | ~1415, ~735 | Bands with significant C=S character. |

N-H Vibrations and Their Shifts upon Complexation

The N-H stretching vibrations in thiourea are also sensitive to the coordination environment. In the free thiourea molecule, the N-H stretching bands are typically observed in the region of 3100-3400 cm⁻¹. iosrjournals.org When thiourea coordinates to the zinc atom through sulfur, the electron density on the nitrogen atoms increases. This strengthening of the N-H bonds leads to a shift of the N-H stretching vibrations to higher frequencies (a blue shift). This observation further supports that coordination does not occur through the nitrogen atoms, which would have caused a decrease in the N-H stretching frequency. In some complexes, these N-H groups can also participate in intra- and intermolecular hydrogen bonding with the chloride anions, which can influence the position and shape of the N-H bands.

Table 2: Comparison of N-H Stretching Frequencies

| Compound | ν(N-H) Wavenumber (cm⁻¹) | Implication |

|---|---|---|

| Free Thiourea | 3371, 3260, 3156 | Characteristic stretching frequencies of the amine groups. iosrjournals.org |

Assessment of Carbon-Nitrogen Bond Character Changes

Upon S-coordination of the thiourea ligand to the zinc center, the electronic structure of the entire ligand is reorganized. The donation of electron density from the sulfur atom to the metal leads to an increased delocalization of the nitrogen lone pair electrons into the C-N bond. This results in an increase in the double bond character of the C-N bond. Consequently, the C-N stretching vibration, which is often coupled with N-H bending modes and found in the 1400-1600 cm⁻¹ region, shifts to a higher frequency in the spectrum of the complex compared to the free ligand. researchgate.netresearchgate.net This high-frequency shift of the C-N band, along with the low-frequency shift of the C=S band, provides a comprehensive vibrational signature of S-coordination in this compound. researchgate.net

In Situ Evolved Gas Analysis (EGA-FTIR) during Thermal Decomposition

Evolved Gas Analysis coupled with FT-IR spectroscopy (EGA-FTIR) is a powerful technique for identifying the gaseous products released during the thermal decomposition of a material as a function of temperature. rigaku.com Studies on this compound have provided a detailed profile of its decomposition in a flowing air atmosphere. mtak.hu

The decomposition begins at approximately 200°C. The initial gaseous products identified between 200°C and 240°C are primarily carbon disulfide (CS₂) and ammonia (B1221849) (NH₃). mtak.hu At around 240°C, a significant exothermic event occurs, corresponding to the gas-phase oxidation of the evolved CS₂ vapors. This results in the sudden release of sulphur dioxide (SO₂) and carbonyl sulphide (COS). mtak.hu Just above this temperature, an intense evolution of hydrogen cyanide (HCN) is observed, along with the initial formation of cyanamide (B42294) (H₂NCN) and isothiocyanic acid (HNCS). mtak.hu

As the temperature increases above 500°C, the oxidation of organic residues accelerates, indicated by an increasing concentration of carbon dioxide (CO₂). Above 600°C, the remaining zinc sulfide (B99878) begins to oxidize, leading to another evolution of SO₂. mtak.hu

Table 3: Gaseous Products Identified by EGA-FTIR during Thermal Decomposition of this compound in Air

| Temperature Range (°C) | Evolved Gaseous Species | Process |

|---|---|---|

| 200 - 240 | NH₃, CS₂ | Initial decomposition of thiourea ligands. mtak.hu |

| ~240 | SO₂, COS | Exothermic oxidation of CS₂ vapor. mtak.hu |

| >240 | HCN, H₂NCN, HNCS | Secondary decomposition and reactions. mtak.hu |

| >500 | CO₂ | Oxidation of organic residues. mtak.hu |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly those involving less polar bonds or symmetric vibrations. It is especially useful for observing low-frequency modes, such as metal-ligand vibrations.

Low-Frequency Raman Bands for Metal-Ligand Vibrations (Zn-S, Zn-Cl)

The low-frequency region of the Raman spectrum (typically below 400 cm⁻¹) is particularly informative for characterizing the direct coordination environment of the metal center. In this region, the vibrations corresponding to the stretching of the metal-ligand bonds can be observed. For this compound, spectroscopic studies have identified bands corresponding to the vibrations of the zinc-sulfur (Zn-S) and zinc-chlorine (Zn-Cl) bonds. vsu.ru The presence of these bands provides direct evidence of the coordination of both the thiourea (via sulfur) and chloride ligands to the zinc ion. The exact positions of these bands can be influenced by the coordination geometry and crystal packing forces. For related zinc-thiourea systems, Zn-S stretching vibrations have been predicted to occur around 250-275 cm⁻¹. researchgate.net

Table 4: Low-Frequency Raman Bands for Metal-Ligand Vibrations

| Vibrational Mode | Wavenumber Region (cm⁻¹) | Significance |

|---|---|---|

| ν(Zn-S) | < 400 | Confirms the presence of the zinc-sulfur coordinate bond. vsu.ru |

Vibrational Studies of Related Thiourea Complexes

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for understanding the coordination of thiourea to metal ions. In thiourea complexes, the coordination typically occurs through the sulfur atom, which leads to characteristic shifts in the vibrational frequencies of the ligand's functional groups.

Studies on various metal-thiourea complexes reveal consistent spectral changes upon coordination. The C=S stretching vibration, which appears in free thiourea, experiences a shift in the complex, indicating the involvement of the sulfur atom in bonding with the metal. researchgate.net Similarly, the C-N stretching vibration is also affected. The asymmetric bending vibrations of N–C–S and N–C–N are observed to shift in comparison to pure thiourea, further confirming the formation of a metal complex. researchgate.net

In the low-frequency Raman region (below 400 cm⁻¹), bands corresponding to the vibrations of the zinc-sulfur and zinc-halogen (chlorine or bromine) bonds can be observed. vsu.ru For instance, in this compound, the Zn-S stretching frequencies are typically found in the range of 205-298 cm⁻¹. These direct observations of metal-ligand vibrations provide definitive evidence of coordination.

The table below summarizes typical vibrational frequencies observed in related thiourea complexes.

| Vibrational Mode | Frequency Range (cm⁻¹) | Comment |

| C-N Asymmetric Stretch | ~1480 | Shifts upon coordination |

| C-N Symmetric Stretch | ~1082 | Affected by metal coordination |

| C=S Stretch | ~712 | Shift indicates S-coordination |

| N-C-S Asymmetric Bend | ~624 | Shift confirms complex formation |

| N-C-N Asymmetric Bend | ~475 | Shift confirms complex formation |

| Zn-S Stretch | 205 - 298 | Direct evidence of coordination |

| Zn-Cl Stretch | < 400 | Observed in chloro complexes |

Note: The exact frequencies can vary depending on the specific metal, other ligands present, and the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for characterizing the structure of diamagnetic complexes like this compound in solution and in the solid state. It provides detailed information about the ligand's coordination mode and the environment of the atomic nuclei.

¹H NMR Characterization

¹H NMR spectroscopy is used to observe the protons within the thiourea ligand. The chemical shifts of the N-H protons are particularly sensitive to the coordination event. In the free thiourea ligand, the N-H protons typically appear as a singlet. nih.gov Upon coordination to a metal ion like zinc(II), the N-H proton signals often experience a downfield shift. mdpi.com This shift to a lower field can be attributed to factors such as intramolecular hydrogen bonding between the thiourea and halide ligands. nih.gov The change in the electronic environment around the nitrogen atoms upon S-coordination influences the shielding of the attached protons, leading to the observed chemical shift changes.

¹³C NMR Spectroscopy for Ligand Coordination Confirmation

¹³C NMR spectroscopy is a highly effective method for confirming the coordination site of the thiourea ligand. nih.gov The carbon atom of the thiocarbonyl group (C=S) is directly involved in the resonance structure of the ligand, and its chemical shift is significantly affected by coordination through the sulfur atom.

In the ¹³C NMR spectrum of the free thiourea ligand, the C=S signal appears at a characteristic chemical shift (e.g., around 181.9 ppm). nih.gov When thiourea coordinates to a zinc ion through the sulfur atom, a noticeable upfield shift (to a lower ppm value) of the C=S carbon resonance is observed. mdpi.comtandfonline.com This upfield shift, typically around 6 ppm, suggests a decrease in the C=S bond order and a reduction in electron density on the thiocarbonyl carbon, which is consistent with the formation of a Zn-S bond. mdpi.commdpi.com This phenomenon provides strong evidence that coordination occurs via the sulfur atom. nih.govmdpi.com

Solid-State versus Solution State NMR Studies

Comparing NMR spectra recorded in the solid state and in solution provides insights into whether the molecular structure of the complex is preserved across different phases. For zinc halide complexes with related thione ligands, solid-state and solution ¹³C NMR studies have shown a significant shift of the C=S carbon resonance upon coordination, while other resonances are relatively unaffected. tandfonline.com This consistency between the solid-state and solution-state data indicates that the primary coordination geometry, specifically the sulfur-to-metal bond, is likely maintained when the complex is dissolved. tandfonline.com

However, subtle differences can exist due to the effects of crystal packing in the solid state versus solvation in solution. Solid-state NMR can provide information on the local environment and intermolecular interactions within the crystal lattice, which are averaged out in solution. mdpi.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed in solid-state NMR to obtain high-resolution spectra of solid samples. researchgate.net

The following table summarizes the key NMR spectroscopic features for confirming the structure of this compound.

| NMR Technique | Nucleus | Observed Feature | Interpretation |

| ¹H NMR | N-H Protons | Downfield shift upon complexation | Change in electronic environment; possible hydrogen bonding |

| ¹³C NMR | C=S Carbon | Significant upfield shift upon complexation | Confirmation of coordination through the sulfur atom |

| Solid-State vs. Solution NMR | ¹³C | Similar chemical shifts for C=S | Structure is likely maintained between solid and solution phases |

Electronic and Other Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of valence electrons from their ground state to higher energy orbitals. shu.ac.uk In this compound, the electronic spectrum is determined by transitions involving the thiourea ligand and the zinc(II) ion.

The electronic transitions in organic molecules containing chromophores (unsaturated groups) are typically of the n → π* and π → π* types. shu.ac.uklibretexts.org Thiourea contains both non-bonding (n) electrons on the sulfur and nitrogen atoms and π electrons in the C=S double bond. Therefore, transitions such as n → π* and π → π* are expected. youtube.com

Upon complexation with the d¹⁰ zinc(II) ion, which itself does not have d-d electronic transitions, the absorption bands are primarily associated with intraligand transitions that are modified by coordination. The coordination to the zinc ion can cause shifts in the energy levels of the ligand's molecular orbitals, leading to changes in the absorption spectrum compared to the free ligand. Studies of zinc sulphide films deposited from thiourea complexes have determined optical band gaps, which are related to the electronic structure of the material. vsu.ru For [Zn(N₂H₄CS)₂Cl₂], the optical band gap was found to be in the range of 3.67–3.74 eV. vsu.ru

The absorption spectra of such complexes are useful for understanding their electronic properties and can be influenced by factors like the solvent and the specific geometry of the complex.

Mass Spectrometry for Volatile Product Identification

Mass spectrometry, particularly when coupled with thermogravimetric analysis (TG/DTA-EGA-MS), serves as a powerful tool for identifying the various volatile species produced during the thermal decomposition of this compound. This technique provides real-time analysis of the gaseous products evolved as the compound is heated, offering critical insights into the decomposition pathway.

Detailed investigations into the thermal decomposition of this compound in a flowing air atmosphere have identified a sequence of volatile products as the temperature increases. The initial gaseous products, observed between 200 and 240°C, are carbon disulfide (CS2) and ammonia (NH3). akjournals.commtak.hu An exothermic oxidation of the carbon disulfide vapors occurs at approximately 240°C, leading to a significant release of sulphur dioxide (SO2) and carbonyl sulphide (COS). akjournals.commtak.hu

Just above 240°C, an intense evolution of hydrogen cyanide (HCN) is detected, along with the initial formation of cyanamide (H2NCN) and isothiocyanic acid (HNCS). mtak.hu It is noteworthy that while most species identified by Fourier-transform infrared spectroscopy (FTIR) in the evolved gas were also confirmed by mass spectrometry, isothiocyanic acid was an exception in some studies. akjournals.commtak.hu

As the temperature continues to rise, the decomposition process progresses. Above 500°C, the oxidation of organic residues is indicated by an increased concentration of carbon dioxide (CO2). akjournals.commtak.hu Subsequently, at temperatures exceeding 600°C, the oxidation of the remaining zinc sulfide begins, which is marked by a further evolution of sulphur dioxide. akjournals.commtak.hu

The comprehensive identification of these volatile products via mass spectrometry is crucial for understanding the reaction mechanisms at play during the thermal degradation of this compound.

The following table summarizes the key volatile products identified by mass spectrometry during the thermal decomposition of this compound in a flowing air atmosphere and the temperature ranges at which they are evolved.

| Temperature Range (°C) | Volatile Products Identified by Mass Spectrometry |

| 200 - 240 | Carbon disulfide (CS₂), Ammonia (NH₃) |

| ~240 | Sulphur dioxide (SO₂), Carbonyl sulphide (COS) |

| >240 | Hydrogen cyanide (HCN), Cyanamide (H₂NCN) |

| >500 | Carbon dioxide (CO₂) |

| >600 | Sulphur dioxide (SO₂) |

V. Thermal Decomposition Pathways and Solid State Transformations of Dichlorobis Thiourea S Zinc

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are crucial for understanding the thermal stability, decomposition stages, and energetic changes associated with the heating of dichlorobis(thiourea-S)zinc.

The decomposition profile of this compound exhibits significant differences when heated in an inert nitrogen (or argon) atmosphere compared to an oxidative air atmosphere. scispace.com

In a Flowing Air Atmosphere: The thermal decomposition in air is characterized by two primary stages of mass loss. akjournals.com

First Stage (210°C – 430°C): This stage involves a relatively high rate of mass loss. The degradation begins after the compound melts and is associated with the primary decomposition of the thiourea (B124793) ligands. akjournals.com Between 200°C and 300°C, this degradation leads to the formation of zinc sulfide (B99878) (ZnS) as a solid intermediate. mtak.hu

Second Stage (430°C – 700°C): The rate of mass loss in this stage is comparatively lower. akjournals.com This phase involves the transformation of the intermediate products. Above 400°C, primary oxidation of the newly formed sulfide occurs, yielding zinc oxide (ZnO). mtak.hu

In an Inert Atmosphere (Argon/N₂): While specific TGA data for this compound in a nitrogen atmosphere is limited, studies on the analogous compound dichlorobis(thiourea)cadmium(II) provide a model for the expected behavior. scispace.com In an inert atmosphere, the decomposition proceeds through multiple, partially overlapping steps. The process for the cadmium analogue shows a significant mass loss beginning around 210°C and continuing up to approximately 400°C, corresponding to the release of various gaseous species. scispace.com The solid residue in the initial stages of decomposition in an inert atmosphere is primarily the metal sulfide (e.g., ZnS). mtak.huresearchgate.net

The table below summarizes the key decomposition stages.

Table 1: TGA Decomposition Stages of this compound

| Atmosphere | Temperature Range | Key Events & Observations |

|---|---|---|

| Air | 210°C – 430°C | High rate of mass loss; initial decomposition of thiourea ligands to form ZnS. akjournals.commtak.hu |

| 430°C – 700°C | Lower rate of mass loss; oxidation of intermediate sulfide and organic residues. akjournals.commtak.hu |

| Inert (N₂/Ar) | approx. 210°C – 400°C | Major mass loss corresponding to ligand decomposition and formation of ZnS. scispace.com |

Endothermic and Exothermic Processes during Thermal Events

Differential thermal analysis reveals the energetic nature of the physical and chemical changes during heating.

Melting: The DTA curve for this compound shows a distinct endothermic peak around 159.4°C, which corresponds to the melting of the compound. akjournals.com The decomposition process begins immediately after this event. akjournals.com

Decomposition in Air: In a flowing air atmosphere, the decomposition is characterized by a series of prominent exothermic events. A sudden shift from an endothermic to an exothermic process occurs at approximately 220°C. akjournals.com The DTA curve shows distinct exothermic effects in the temperature ranges of 220–310°C, 500–600°C, and 600–700°C. The peaks centered at 240°C and 679°C are highly exothermic, while a weaker exothermic effect is observed around 545°C. akjournals.com These exothermic processes are primarily due to the oxidation of the decomposition products. akjournals.com

Decomposition in Inert Atmosphere: In contrast to the behavior in air, the thermal decomposition of analogous thiourea-metal complexes in an inert (argon) atmosphere is dominated by endothermic processes. scispace.com This is because the decomposition occurs without the oxidative reactions that release significant amounts of heat. scispace.com

Table 2: Key Thermal Events (DTA) for this compound

| Temperature | Atmosphere | Process | Thermal Effect |

|---|---|---|---|

| ~159.4°C | Air | Melting | Endothermic akjournals.com |

| 220°C – 310°C | Air | Initial Decomposition / Oxidation | Exothermic akjournals.com |

| 500°C – 600°C | Air | Oxidation of Residues | Weakly Exothermic akjournals.com |

Evolved Gas Analysis (EGA) Coupled Techniques

Coupling thermogravimetric analyzers with spectroscopic techniques like Fourier-transform infrared spectroscopy (TG-FTIR) or mass spectrometry (TG-MS) allows for the real-time identification of the gaseous products evolved during decomposition.

The thermal decomposition of this compound in air produces a complex mixture of gaseous species. akjournals.commtak.hu The evolution of these gases occurs in a sequential and temperature-dependent manner.

Initial Products (200°C – 240°C): The first gases to be released are carbon disulfide (CS₂) and ammonia (B1221849) (NH₃). akjournals.commtak.hu

Oxidation Products (~240°C): At 240°C, a significant event occurs: the exothermic gas-phase oxidation of the newly formed CS₂ vapor. This results in a sudden and sharp release of sulfur dioxide (SO₂) and carbonyl sulfide (COS). akjournals.commtak.hu

Cyanide and Isothiocyanate Species (>240°C): Immediately following the oxidation event, an intense evolution of hydrogen cyanide (HCN) is observed. akjournals.commtak.hu This is accompanied by the initial release of cyanamide (B42294) (H₂NCN) and isothiocyanic acid (HNCS). akjournals.commtak.hu

High-Temperature Products (>500°C): Above 500°C, the oxidation of organic residues accelerates, leading to an increasing concentration of carbon dioxide (CO₂). akjournals.commtak.hu Above 600°C, the solid zinc sulfide intermediate begins to oxidize, resulting in a second wave of SO₂ evolution. akjournals.commtak.hu

All of these species have been identified by TG-FTIR, and their presence (with the exception of HNCS) was confirmed by TG-MS. akjournals.commtak.hu

Table 3: Evolved Gaseous Products from the Decomposition in Air

| Gaseous Product | Chemical Formula | Temperature Range of Evolution |

|---|---|---|

| Carbon Disulfide | CS₂ | 200°C - 240°C akjournals.commtak.hu |

| Ammonia | NH₃ | 200°C - 240°C akjournals.commtak.hu |

| Sulfur Dioxide | SO₂ | Sharp release at 240°C; second release >600°C akjournals.commtak.hu |

| Carbonyl Sulfide | COS | Sharp release at 240°C akjournals.commtak.hu |

| Hydrogen Cyanide | HCN | Intense evolution just above 240°C akjournals.commtak.hu |

| Cyanamide | H₂NCN | Begins to evolve just above 240°C akjournals.commtak.hu |

| Isothiocyanic Acid | HNCS | Begins to evolve just above 240°C akjournals.commtak.hu |

Volatilization of Zinc-Containing Species (e.g., ZnCl₂)

As noted in the TGA analysis, the total mass loss of 81.4% by 790°C in air is inconsistent with the formation of a pure solid residue of either ZnO or ZnS. akjournals.com This discrepancy strongly indicates that a portion of the zinc is lost from the sample during heating. The release of a volatile zinc species, such as zinc chloride (ZnCl₂), in the high-temperature regime is the most probable explanation for this excess mass loss. akjournals.com The melting point of ZnCl₂ is 283°C, making its volatilization at higher temperatures feasible. akjournals.com

The sequence of gas evolution provides insight into the decomposition mechanism.

Initial Ligand Breakdown: The process starts with the thermal breakdown of the coordinated thiourea ligands, releasing primary products like ammonia (NH₃) and carbon disulfide (CS₂). akjournals.com

Gas-Phase Oxidation: A critical step in an air atmosphere is the subsequent gas-phase oxidation of the flammable CS₂ vapor at around 240°C. This reaction is highly exothermic and is responsible for the abrupt formation of SO₂ and COS. akjournals.com

Formation of Cyanides: The intense energy release from the oxidation event likely promotes further fragmentation and rearrangement of the thiourea decomposition intermediates, leading to the evolution of HCN, H₂NCN, and HNCS. akjournals.com

High-Temperature Oxidation: At much higher temperatures, the remaining carbonaceous residue undergoes oxidation to produce CO₂ (>500°C), and the intermediate zinc sulfide (ZnS) is oxidized to zinc oxide (ZnO), releasing a second wave of SO₂ (>600°C). akjournals.commtak.hu

Solid Residue Characterization and Phase Transformations

The analysis of the solid residues at different stages of thermal degradation is essential for elucidating the transformation pathways of this compound. Techniques such as X-ray Diffraction (XRD) are pivotal in identifying the crystalline phases formed during the process.

X-ray diffraction studies are instrumental in identifying the crystalline phases present in the solid residue after heating this compound to various temperatures. researchgate.net In an inert atmosphere, the decomposition proceeds through several steps. In static air, a significant degradation step occurs between 200°C and 300°C, leading to the formation of zinc sulfide (ZnS). mtak.hukisti.re.kr Further heating, particularly above 400°C in the presence of air, results in the appearance of oxidation products, such as zinc oxide (ZnO). mtak.hukisti.re.kr The final solid product's composition is thus a function of the final temperature and the reactive atmosphere. For instance, thermal decomposition of related metal-thiourea complexes confirms that the final residue is typically a metal sulfide or, in the presence of air, a metal oxide. researchgate.net

Table 1: Key Crystalline Phases Identified by XRD During Thermal Decomposition

| Temperature Range (°C) | Atmosphere | Major Crystalline Phases Identified |

|---|---|---|

| 200 - 300 | Static Air | Zinc Sulfide (ZnS) - Zinc Blende |

| > 400 | Static Air | Zinc Oxide (ZnO), Zinc Sulfide (ZnS) |

This table provides an interactive summary of the primary solid products formed at different temperature intervals during the thermal decomposition of this compound in an air atmosphere, as identified by XRD analysis.

The primary solid product resulting from the thermal decomposition of this compound, especially in inert or reducing atmospheres, is zinc sulfide (ZnS). researchgate.net ZnS is known to exist in two primary crystalline forms, or polymorphs: a cubic form known as sphalerite (or zinc blende) and a hexagonal form known as wurtzite. wikipedia.org

During the thermal analysis of this compound, the zinc blende (sphalerite) form of ZnS is identified as the initial sulfide product in the 200°C to 300°C range. mtak.hukisti.re.kr The formation of the hexagonal wurtzite phase typically requires higher temperatures; the transition from the sphalerite to the wurtzite form generally occurs at approximately 1020°C. wikipedia.org However, in processes like spray pyrolysis, the hexagonal phase of ZnS has been observed at lower temperatures, around 800°C, indicating that the reaction conditions can influence the resulting polymorph. capes.gov.br

When the thermal decomposition is conducted in an oxidizing atmosphere, such as flowing air, the resulting solid residues show evidence of oxidation. The process occurs in stages, with different components oxidizing at different temperatures.

Oxidation of Gaseous Byproducts: At around 240°C, an exothermic oxidation of carbon disulfide (CS₂) vapor, a gaseous decomposition product, leads to the sudden release of sulfur dioxide (SO₂) and carbonyl sulfide (COS). mtak.huakjournals.com

Oxidation of Organic Residues: Above 500°C, the oxidation of remaining organic residues accelerates, which is marked by an increased evolution of carbon dioxide (CO₂). mtak.huakjournals.com

Oxidation of Zinc Sulfide: The ZnS formed in earlier stages begins to oxidize at temperatures above 600°C, resulting in the formation of zinc oxide (ZnO) and the evolution of sulfur dioxide (SO₂). mtak.humtak.huakjournals.com

This sequence indicates that in an air atmosphere, the final high-temperature product is predominantly zinc oxide rather than zinc sulfide. kisti.re.kr

The decomposition of the thiourea ligands within the complex leads to the formation of nitrogen-containing species. Evolved gas analysis has identified the release of cyanamide (H₂NCN) vapor starting just above 240°C. mtak.huakjournals.com Studies on the analogous compound, dichlorobis(thiourea)cadmium(II), have shown the formation of solid cadmium cyanamide (CdCN₂) in the residue at temperatures between 580°C and 640°C. scispace.com This provides strong evidence that a similar transformation is likely for the zinc complex, leading to the formation of solid zinc cyanamide (ZnCN₂) in the high-temperature residue under certain conditions.

Correlation between Thermal Behavior, Structure, and Bonding

The thermal stability and decomposition pathway of this compound are intrinsically linked to its molecular structure and the nature of its chemical bonds. tandfonline.com Single-crystal X-ray diffraction reveals that the zinc(II) ion is in a tetrahedral coordination environment, bonded to two sulfur atoms from the thiourea ligands and two chloride ions. tandfonline.com

The molecule's structure is further stabilized by an extensive network of hydrogen bonds. tandfonline.com The thermal properties of the complex are influenced by these structural features. For example, variations in bond lengths and angles within the coordination sphere can affect thermal stability. researchgate.net The decomposition process begins after the compound melts, initiating the breakdown of the coordination sphere. The Zn-S bonds are cleaved, and the thiourea ligands decompose, leading to the formation of ZnS. The strength of the coordination bonds and the intermolecular hydrogen bonding network dictates the energy required to initiate and propagate the decomposition, correlating directly with the temperatures at which different decomposition stages are observed. tandfonline.com

Vi. Computational and Theoretical Studies on Dichlorobis Thiourea S Zinc

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the properties of metal-thiourea complexes.

Density Functional Theory (DFT) is a widely utilized computational method to study the molecular structure, vibrational spectra, and electronic properties of dichlorobis(thiourea-S)zinc and related complexes. researchgate.net Hybrid functionals, such as B3LYP, are commonly employed for these calculations. researchgate.netnih.gov The choice of basis set is crucial for accuracy, with sets like 6-311++G(d,p) being suitable for transition metal complexes involving ligands with first- and second-row atoms. nih.gov DFT calculations aid in interpreting experimental data, such as assigning features in spectroscopic analyses. nih.gov These theoretical approaches can effectively model the geometric parameters and predict the effects of coordination on the ligand's electronic structure. researchgate.net

Theoretical geometry optimization of this compound confirms the experimental structure determined by X-ray crystallography. tandfonline.com The calculations accurately reproduce the distorted tetrahedral coordination geometry around the central zinc(II) ion. tandfonline.comresearchgate.net The zinc atom is bonded to two chloride ions and the sulfur atoms of two thiourea (B124793) ligands. tandfonline.com

DFT studies reveal significant changes in the electronic structure of the thiourea ligand upon coordination to the zinc ion. researchgate.net Key findings include:

An increase in the C-N double bond character. researchgate.net

A decrease in the C-S bond order, which corresponds to an elongation of the C=S bond. researchgate.netmdpi.com

High polar character is predicted for the C-N and C-S bonds. researchgate.net

The coordination between the Zn²⁺ ion and the thiourea ligands occurs through the sulfur atom. researchgate.net Molecular electrostatic potential calculations predict that the sulfur site of the thiourea ligand is the most reactive site for electrophilic attack. researchgate.net In the case of zinc(II), which has a filled 3d¹⁰ electron manifold, the bonding is primarily characterized by ionic interactions and covalent contributions from the metal's 4s and 4p orbitals. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound Note: The following is an interactive table representing typical data obtained from DFT calculations. Actual values may vary based on the specific functional and basis set used.

| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°) |

|---|---|---|

| Zn-S Bond Length | 2.32 | 2.318 |

| Zn-Cl Bond Length | 2.27 | 2.261 |

| C=S Bond Length | 1.73 | 1.719 |

| S-Zn-S Bond Angle | 115.0 | 115.53 |

| Cl-Zn-Cl Bond Angle | 117.0 | 117.51 |

| S-Zn-Cl Bond Angle | 101.5 | 101.17 |

Vibrational Frequencies and Spectral Simulations

Theoretical calculations of vibrational frequencies are essential for the interpretation and assignment of experimental infrared (IR) and Raman spectra.

The vibrational frequencies for this compound can be calculated using DFT methods, typically employing the same functional and basis set used for geometry optimization. researchgate.net These calculations provide a set of harmonic vibrational modes that can be assigned to specific molecular motions, such as stretching (ν), bending (δ), and rocking (ρ) of the chemical bonds. The fundamental vibrational modes are often characterized by their total energy distribution (TED).

Comparing the calculated vibrational frequencies with experimental data from FT-IR and Raman spectroscopy allows for a detailed and reliable assignment of the observed spectral bands. researchgate.net Theoretical calculations predict specific shifts in the vibrational frequencies of the thiourea ligand upon coordination with zinc. researchgate.net

Key correlations between theoretical predictions and experimental observations include:

ν(C-S) band: A low-frequency shift (redshift) is predicted and observed for the C-S stretching vibration, consistent with the weakening of the C-S bond upon coordination of sulfur to zinc. researchgate.net

ν(C-N) band: A high-frequency shift (blueshift) is predicted for the C-N stretching vibrations, indicating an increase in the C-N double bond character. researchgate.net

ν(N-H) bands: The N-H stretching modes are affected by hydrogen bonding. Redshifts are predicted for N-H groups involved in intramolecular N-H···Cl hydrogen bonds, while other N-H modes may experience blueshifts. researchgate.net

The strong agreement between the computed and experimental vibrational spectra confirms the accuracy of the theoretical model and provides a deeper understanding of the molecular structure and bonding. semanticscholar.org Studies have shown that for molecular vibrational problems, the B3LYP functional often yields results superior to other methods like the scaled Hartree-Fock approach.

Table 2: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This interactive table illustrates the typical correlation between calculated and observed frequencies. Specific values depend on the experimental conditions and computational methods.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3405 | 3390 | Asymmetric NH₂ Stretch |

| ν(N-H) | 3290 | 3275 | Symmetric NH₂ Stretch (H-bonded) |

| δ(NH₂) | 1625 | 1618 | NH₂ Scissoring |

| ν(C-N) | 1495 | 1480 | Asymmetric C-N Stretch |

| ν(C-S) + ν(C-N) | 720 | 715 | Coupled C-S and C-N Stretch |

| ν(Zn-S) | 285 | 278 | Zinc-Sulfur Stretch |

Advanced Modeling of Coordination and Intermolecular Interactions

Beyond standard geometry and frequency calculations, advanced theoretical methods can be used to model the complex network of non-covalent interactions within the crystal structure of this compound. The structure features an extended hydrogen bond network. tandfonline.com The NH groups of the thiourea ligands act as hydrogen bond donors, while the coordinated chloride anions serve as acceptors. researchgate.net These interactions link the complex molecules into chains or more complex supramolecular architectures. researchgate.netrsc.org

Simulation of Hydrogen Bonding Networks

Hydrogen bonds play a crucial role in defining the supramolecular architecture of this compound and its derivatives. Computational simulations and analysis of crystal structures have revealed complex networks of these interactions, primarily involving the N-H groups of the thiourea ligands and the chloride ions.

In the solid state, these complexes exhibit extensive hydrogen bonding that dictates the crystal packing. For instance, in cis-dichlorobis(thiourea-S)-zinc(II), an extended hydrogen bond network is a key feature of its structure. tandfonline.comresearchgate.net Similarly, studies on related compounds like dichlorobis(1,3-dimethylthiourea-κS)zinc(II) show that the N-H groups of the thiourea ligands are specifically arranged to facilitate both intramolecular and intermolecular hydrogen bonds, with the chloride anions acting as the acceptors in both cases. researchgate.net

These interactions lead to the formation of well-defined structural motifs. Intramolecular hydrogen bonds can form ring structures, which are described with a graph-set notation of S(6). researchgate.net Intermolecular hydrogen bonds link individual complex molecules into larger assemblies, such as infinite chains or dimers. researchgate.netrsc.org In the case of dichlorobis(1,3-dimethylthiourea-κS)zinc(II), pairwise intermolecular interactions result in hydrogen-bonded rings with a graph-set notation of R2(2)(12), which assemble the molecules into infinite chains. researchgate.net In a different derivative, dichlorobis-(NN′-diethylthiourea)zinc(II), two distinct, crystallographically independent molecules form polymeric chains and dimers through hydrogen bonding between the N-H groups and chlorine atoms. rsc.org

Density Functional Theory (DFT) calculations have been employed to further probe these interactions. Theoretical studies on related zinc-thiourea complexes predict red shifts for the ν(N-H) stretching frequencies for those N-H bonds involved in the formation of intramolecular N-H···Cl hydrogen bonds, providing computational evidence for their existence. asianpubs.orgresearchgate.net

| Interaction Type | Donor | Acceptor | Resulting Structure | Graph-Set Notation | Reference |

| Intramolecular | N-H (Thiourea) | Cl⁻ | Ring | S(6) | researchgate.net |

| Intermolecular | N-H (Thiourea) | Cl⁻ | Dimer | - | rsc.org |

| Intermolecular | N-H (Thiourea) | Cl⁻ | Polymeric Chain | R2(2)(12) | researchgate.netrsc.org |

Insights into Bonding Character

Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the nature of the chemical bonds within this compound. These calculations elucidate the electronic redistributions that occur upon coordination of the thiourea ligands to the zinc(II) center.

A key finding from DFT calculations is the change in bond order within the thiourea ligand upon complexation. asianpubs.orgresearchgate.net The coordination between the Zn²⁺ ion and the thiourea ligand occurs through the sulfur atom. This interaction leads to a decrease in the C-S bond order and a concurrent increase in the C-N double bond character. asianpubs.orgresearchgate.net This theoretical prediction is consistent with experimental observations from infrared spectroscopy, which show a low-frequency shift for ν(C-S) bands and a high-frequency shift for ν(C-N) bands in the complex compared to the free ligand. asianpubs.orgresearchgate.net This electronic rearrangement suggests a greater contribution from the thiolate resonance structure of the ligand when it is coordinated to the metal.

The nature of the bonds within the complex has also been characterized. DFT studies predict a high polar character for both the C-N and C-S bonds within the coordinated thiourea ligand. asianpubs.orgresearchgate.net The bond between the zinc center and the sulfur atom (Zn-S) is a primary focus. Experimental X-ray crystallographic data on similar N,N'-dicyclohexylthiourea zinc(II) complexes show average Zn-S bond distances of 2.318 Å and Zn-Cl distances of 2.261 Å. semanticscholar.org The S-C bond distances are typically intermediate between a single and double bond, while C-N bond distances range from intermediate to nearly double bond character, supporting the theoretical findings of bond order changes. semanticscholar.org Further analysis combining sulfur K-edge X-ray absorption spectroscopy and DFT on related zinc-thiourea complexes indicates that the bonding between the Zn²⁺ ion and the thiourea ligands is predominantly ionic, with limited covalent contribution from the 4s/4p orbitals of zinc. researchgate.net

| Bond | Theoretical Finding | Experimental Evidence | Reference |

| C-S | Decreased bond order | Low-frequency shift in IR spectra; Elongation of bond length | asianpubs.orgresearchgate.netmdpi.com |

| C-N | Increased double bond character | High-frequency shift in IR spectra; Shortening of bond length | asianpubs.orgresearchgate.netsemanticscholar.org |

| Zn-S | Predominantly ionic character | Average bond length of ~2.318 Å in related complexes | semanticscholar.orgresearchgate.net |

Conformational Analysis and Tautomeric Forms

The thiourea ligand is structurally versatile, capable of existing in different tautomeric and conformational forms, which influences its coordination chemistry. rdd.edu.iqbasjsci.edu.iq Thiourea exhibits a thiol-thione tautomerism; however, the thione form is generally more prevalent. rdd.edu.iqmdpi.com Upon coordination to a metal center like zinc, the electronic structure shifts, favoring a resonance form with more thiolate (C-S single bond) character. researchgate.net

Computational studies combined with experimental data reveal the conformational possibilities of the complex. The flexibility of the thiourea ligand can lead to different spatial arrangements. For example, the crystal structure of dichlorobis-(NN′-diethylthiourea)zinc(II) contains two crystallographically independent molecules that have different shapes, demonstrating the existence of distinct conformers even within the same crystal lattice. rsc.org This conformational variability can be influenced by the steric and electronic effects of substituents on the thiourea nitrogen atoms. semanticscholar.org

Vii. Applications in Materials Science and Precursor Chemistry

Single-Source Precursors for Thin Film Deposition

Dichlorobis(thiourea-S)zinc is recognized as an effective single-source precursor, particularly for the synthesis of zinc sulfide (B99878) thin films. Its molecular structure, which contains both the metal (zinc) and the chalcogen (sulfur) in a fixed stoichiometric ratio, makes it highly suitable for deposition processes where control over the final film composition is crucial. tandfonline.comsemanticscholar.org The thermal behavior of this complex is closely correlated with its structure and bonding, influencing its decomposition pathway during film formation. tandfonline.com

Chemical Spray Pyrolysis (CSP) Processes

Chemical Spray Pyrolysis (CSP) is a widely utilized technique for depositing thin films, valued for its simplicity, low cost, and capability for large-area deposition. researchgate.netchalcogen.ro In this process, a solution containing the precursor is atomized and sprayed onto a heated substrate. For the deposition of Zinc Sulfide (ZnS), an aqueous solution containing zinc chloride and thiourea (B124793) is often used. researchgate.net In this solution, the this compound complex is formed, which then undergoes thermal decomposition upon contact with the hot substrate to form the desired ZnS film. tandfonline.comdntb.gov.ua The volatile byproducts are then carried away by the carrier gas. capes.gov.br

Deposition of Zinc Sulfide (ZnS) Thin Films

The use of this compound as a precursor in CSP processes is a direct route to fabricating Zinc Sulfide (ZnS) thin films. tandfonline.com ZnS is a significant II-VI semiconductor material with a wide direct band gap, making it suitable for various optoelectronic applications, including as a buffer layer in solar cells and in light-emitting diodes. chalcogen.roresearchgate.net The decomposition of the zinc-thiourea complex on the heated substrate leads to the formation of a solid ZnS layer. researchgate.net This method allows for the growth of polycrystalline ZnS films with different crystalline structures. researchgate.net

Influence of Precursor Structure on Film Formation

The use of a single-source precursor like this compound offers distinct advantages in controlling the stoichiometry of the resulting film. The complex features a tetrahedral coordination of the zinc cation, bonded to two chlorine atoms and the sulfur atoms of two thiourea ligands. tandfonline.com This predefined arrangement of zinc and sulfur within one molecule ensures their simultaneous delivery to the substrate, promoting the formation of stoichiometric ZnS. This contrasts with using separate sources for the metal and chalcogen, where differences in reactivity and volatility can lead to compositional variations in the final film. The molecular structure and the network of intermolecular interactions within the precursor crystal influence its thermal decomposition behavior and, consequently, the kinetics of film growth. tandfonline.com

Impact of Deposition Parameters on Film Microstructure

The microstructure and properties of ZnS films deposited via CSP are highly dependent on various deposition parameters, primarily the substrate temperature and the molar ratio of the precursors (zinc chloride and thiourea) in the spray solution.

Substrate Temperature: The temperature of the substrate plays a critical role in the decomposition of the precursor and the subsequent crystallization of the film.

Below 380 °C: Films are often amorphous and may contain residual thermal decomposition products from the this compound complex. researchgate.net

400 °C - 540 °C: As the temperature increases, the crystallinity of the films improves. The presence of impurities like chlorine, carbon, and nitrogen (in the form of zinc cyanamide) decreases significantly. researchgate.net

Around 500 °C: This temperature is often optimal for growing highly oriented ZnS films with a wurtzite (hexagonal) structure and good stoichiometry. researchgate.net